Prostane

Description

Historical Perspectives on the Elucidation of the Prostane Skeleton and Prostanoid Discovery

The history of this compound and the related prostanoids is intertwined with the investigation of biologically active lipids. The initial observations that led to the discovery of these compounds date back to the 1930s. Swedish physiologist Ulf von Euler observed that seminal fluid and extracts from the prostate gland contained a substance that caused uterine muscle contraction and lowered blood pressure. ahajournals.orgbritannica.com He named these substances "prostaglandins," based on the mistaken belief that they originated solely from the prostate gland. britannica.comtaylorandfrancis.comwikipedia.org While the prostate gland is a small gland in the male reproductive system located below the bladder and surrounding the urethra, and contributes fluid to semen, the term "prostaglandin" stuck despite later discoveries that these compounds are produced in virtually every cell of the body. libretexts.orgclevelandclinic.orgcancer.govdreminozbek.comkenhub.comwikipedia.orgvocabulary.comnih.gov

Significant advancements in understanding the chemical structure and biological functions of prostanoids occurred in the 1960s and 1970s. britannica.comwikipedia.org Pioneering research by Swedish biochemists Sune K. Bergström and Bengt Ingemar Samuelsson, along with British biochemist Sir John Robert Vane, was crucial in isolating, identifying, and analyzing numerous prostaglandins (B1171923) and related substances. ahajournals.orgbritannica.comwikipedia.orggerli.com Their work revealed that these compounds are derived from unsaturated fatty acids, particularly arachidonic acid. britannica.comgerli.com This extensive research led to the elucidation of the fundamental chemical structures of these lipid mediators, including the core this compound skeleton. Bergström, Samuelsson, and Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982 for their groundbreaking discoveries concerning prostaglandins and related biologically active substances. ahajournals.orgbritannica.comwikipedia.orggerli.com

Further research expanded the understanding of the prostanoid family to include thromboxanes and prostacyclins, all of which share a common structural foundation derived from the this compound skeleton. wikipedia.orggerli.com The discovery of prostacyclin in 1976 as a potent inhibitor of platelet function and a vasodilator further highlighted the diverse roles of prostanoids in physiological processes. taylorandfrancis.com

Definition and Fundamental Importance of the this compound Nucleus as a Structural Scaffold for Prostanoids

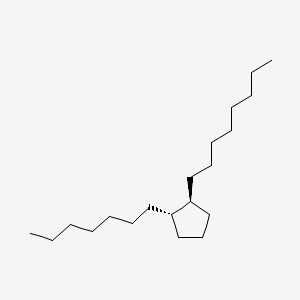

This compound is the parent 20-carbon saturated hydrocarbon that forms the structural basis for the class of compounds known as prostanoids. nih.gov It is a natural product fundamental parent and is chemically defined as a 1-heptyl-2-octylcyclopentane. nih.gov The this compound nucleus consists of a cyclopentane (B165970) ring with two side chains attached. One side chain is a seven-carbon alkyl chain (C1-C7), and the other is an eight-carbon alkyl chain (C13-C20). The cyclopentane ring itself comprises carbons C8 through C12. This specific arrangement of a five-membered ring and two acyclic chains constitutes the core skeleton upon which all prostanoids are built.

The fundamental importance of the this compound nucleus lies in its role as the central structural scaffold for the diverse family of prostanoids, which includes prostaglandins, thromboxanes, and prostacyclins. wikipedia.orggerli.com While this compound itself is a saturated hydrocarbon and lacks the biological activity characteristic of prostanoids, the addition of functional groups, such as hydroxyl groups, ketone groups, and double bonds, at specific positions on this carbon skeleton gives rise to the various biologically active prostanoids.

The numbering system of the this compound skeleton is standardized, facilitating the identification and classification of different prostanoid compounds. The carbons are numbered sequentially, starting from the carboxyl group typically present in the fatty acid precursors (like arachidonic acid) from which prostanoids are synthesized. This numbering system is conserved in the prostanoids, allowing for the precise description of the location of functional groups and double bonds relative to the this compound core.

Structure

2D Structure

3D Structure

Properties

CAS No. |

36413-57-7 |

|---|---|

Molecular Formula |

C20H40 |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

(1S,2S)-1-heptyl-2-octylcyclopentane |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20-/m0/s1 |

InChI Key |

UKVVPDHLUHAJNZ-PMACEKPBSA-N |

SMILES |

CCCCCCCCC1CCCC1CCCCCCC |

Isomeric SMILES |

CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC |

Canonical SMILES |

CCCCCCCCC1CCCC1CCCCCCC |

Origin of Product |

United States |

Chemical Structure and Systematic Nomenclature of Prostane

IUPAC Naming Conventions and Stereochemical Considerations for the Prostane System

The IUPAC nomenclature provides a systematic method for naming organic compounds, ensuring each name corresponds to a unique structure wikipedia.orgqmul.ac.uk. For this compound, the name (1S,2S)-1-heptyl-2-octylcyclopentane is derived by treating the molecule as a substituted cycloalkane wikipedia.org. The cyclopentane (B165970) ring is the parent structure, and the two alkyl chains are considered substituents.

Stereochemistry is a critical aspect of this compound's structure, focusing on the three-dimensional arrangement of its atoms wikipedia.orgbyjus.com. The prefixes "(1S,2S)-" indicate the specific stereoconfiguration at the two chiral centers on the cyclopentane ring. A chiral center is a carbon atom attached to four different groups. In this compound, carbons 1 and 2 of the cyclopentane ring are chiral centers.

The 'R/S' designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules wikipedia.org. For each chiral center, the four attached groups are ranked by atomic number. The molecule is then oriented so the lowest-priority group points away from the viewer. If the sequence from the highest to the lowest priority group is clockwise, the center is designated 'R'; if it is counter-clockwise, it is 'S' uou.ac.in. In this compound, both chiral centers have the 'S' configuration.

Conformational Analysis of the this compound Ring System

The conformational analysis of this compound is centered on the flexibility of its cyclopentane ring. Contrary to a flat pentagonal representation, cyclopentane and its derivatives are not planar in their most stable states scribd.comlibretexts.orglumenlearning.com. A planar conformation would lead to significant torsional strain due to the eclipsing of all ten carbon-hydrogen bonds libretexts.orglumenlearning.comdalalinstitute.com.

To alleviate this torsional strain, the cyclopentane ring puckers into non-planar conformations libretexts.orglumenlearning.com. The two most recognized conformations are the "envelope" and the "half-chair" masterorganicchemistry.com.

Envelope Conformation: In this arrangement, four of the carbon atoms are in the same plane, while the fifth carbon is puckered out of the plane, resembling an open envelope with its flap up libretexts.orglumenlearning.comdalalinstitute.com.

Half-Chair Conformation: In this form, three carbon atoms are coplanar, with one atom puckered above this plane and another puckered below it.

In unsubstituted cyclopentane, these conformations have very similar energy levels and can interconvert rapidly scribd.com. However, in the this compound molecule, the presence of the bulky heptyl and octyl substituents significantly influences the conformational equilibrium. The molecule will preferentially adopt a conformation that minimizes the steric hindrance between these two large alkyl groups. This generally means the substituents will favor equatorial-like positions to reduce steric interactions, making certain envelope or half-chair conformations more stable than others.

| Conformation | Description | Key Feature |

|---|---|---|

| Planar | All five carbon atoms lie in the same plane. | High torsional strain, energetically unfavorable libretexts.orglumenlearning.com. |

| Envelope | Four carbons are coplanar, one is out of the plane. | Reduces torsional strain compared to the planar form libretexts.orglumenlearning.com. |

| Half-Chair | Three carbons are coplanar, one is above the plane, and one is below. | Also reduces torsional strain; energy is comparable to the envelope form masterorganicchemistry.com. |

The chemical compound this compound is the foundational 20-carbon skeleton for a class of lipid mediators known as prostanoids. Prostanoids, which include prostaglandins (B1171923), thromboxanes, and prostacyclins, are potent signaling molecules with diverse physiological roles. The biosynthesis of the this compound core involves specific precursor molecules and enzymatic reactions.

Biochemical Pathways for Prostane Skeleton Formation

Precursor Molecules in the Biosynthesis of the Prostane Core The primary precursor molecules for the biosynthesis of the this compound core are 20-carbon polyunsaturated fatty acids. The most prominent of these is arachidonic acid (AA), an omega-6 fatty acid with four double bondslipidmaps.orgatamanchemicals.comwikipedia.org. Other important precursors include dihomo-gamma-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid with three double bonds, and eicosapentaenoic acid (EPA), a 20-carbon omega-3 fatty acid with five double bondswikipedia.orgwikipedia.orguniprot.org. These fatty acids are typically esterified in the phospholipids (B1166683) of cell membraneslipidmaps.orgbritannica.comclinref.com. Their release is the initial, often rate-limiting, step in prostanoid synthesis, mediated by the action of phospholipase A₂ enzymesbritannica.comclinref.com.

These precursor fatty acids differ in the number of double bonds, which subsequently influences the series of prostanoids produced. Arachidonic acid (20:4) leads to the prostaglandin (B15479496) series 2, thromboxane (B8750289) series 2, and prostacyclin series 2. DGLA (20:3) gives rise to series 1 prostanoids, while EPA (20:5) is the precursor for series 3 prostanoids uniprot.orggerli.com.

Enzymatic Mediation of Cyclization and Initial Oxygenation to Form this compound Derivatives Following their release from membrane phospholipids, the precursor fatty acids undergo a series of enzymatic reactions catalyzed primarily by cyclooxygenase enzymes. This process involves cyclization and the introduction of oxygen, leading to the formation of key endoperoxide intermediates that contain the nascent this compound ring structure.

Role of Cyclooxygenase Isozymes in Prostanoid Biosynthesis The central enzymes in the initial steps of prostanoid biosynthesis are the cyclooxygenases (COX), also known as prostaglandin-endoperoxide synthases (PTGS)wikipedia.orgibl-international.comnih.gov. There are two major isoforms, COX-1 and COX-2, which are products of different genessrce.hr. Both COX-1 and COX-2 catalyze the same fundamental reactions: the bis-oxygenation of the polyunsaturated fatty acid precursor and the subsequent reduction of a hydroperoxide groupnih.govwikipedia.org.

COX-1 is generally considered a constitutively expressed enzyme, meaning it is present in most tissues under normal conditions and is responsible for maintaining basal levels of prostanoids involved in various housekeeping functions, such as gastric cytoprotection and renal blood flow regulation srce.hrredalyc.orgnih.gov. COX-2, on the other hand, is typically inducible, with its expression increasing significantly in response to inflammatory stimuli, growth factors, and cytokines redalyc.orgnih.govresearchgate.net. While initially thought to be primarily involved in pathological processes like inflammation and pain, COX-2 is also constitutively expressed in certain tissues and plays roles in normal physiological functions, including kidney function redalyc.org.

Both isoforms are homodimers and possess two catalytic activities: a cyclooxygenase activity and a peroxidase activity wikipedia.orgacs.org. The cyclooxygenase activity is responsible for the cyclization and initial oxygenation of the fatty acid substrate, while the peroxidase activity reduces the resulting hydroperoxide nih.govwikipedia.org.

Formation of Key Endoperoxide Intermediates Containing the this compound System The cyclooxygenase activity of COX enzymes catalyzes the committed step in prostanoid biosynthesis, converting the polyunsaturated fatty acid precursors into unstable cyclic endoperoxidesgerli.comnih.govwikipedia.org. This reaction involves the abstraction of a hydrogen atom from carbon 13 of the fatty acid chain, followed by the insertion of two molecules of molecular oxygenuniprot.orgwikipedia.org. This process results in the formation of a 5-membered cyclopentane (B165970) ring and a 9,11-endoperoxide bridge, which are characteristic features of the this compound skeletonuniprot.orgwikipedia.org.

The initial product of the cyclooxygenase reaction is prostaglandin G₂ (PGG₂), which contains a hydroperoxide group at carbon 15 uniprot.orggerli.comwikipedia.org. PGG₂ is then rapidly reduced to prostaglandin H₂ (PGH₂) by the peroxidase activity of the same COX enzyme gerli.comnih.govwikipedia.org. This reduction converts the hydroperoxide group at carbon 15 into a hydroxyl group nih.govwikipedia.org. PGH₂ is a crucial intermediate as it contains the complete this compound skeleton with the cyclopentane ring and the 9,11-endoperoxide, and it serves as the precursor for the synthesis of all other prostaglandins (B1171923), thromboxanes, and prostacyclins through the action of specific synthases uniprot.orggerli.comwikipedia.org.

The conversion of arachidonic acid to PGG₂ and then to PGH₂ by COX enzymes is a central event in the formation of the this compound core, providing the foundational structure upon which the diverse array of prostanoids is built.

Enzymatic Transformations of Prostane Derived Intermediates

Synthase-Mediated Conversions of Endoperoxides

Prostaglandin (B15479496) endoperoxides, specifically prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2), serve as key intermediates in the biosynthesis of various prostanoids. PGG2 is initially synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, which possess both cyclooxygenase and peroxidase activities. PGG2 is then rapidly reduced to PGH2 by the peroxidase activity of the same COX enzymes. wikipedia.orguniprot.orgphysiology.orgthemedicalbiochemistrypage.org PGH2, containing the characteristic prostane bicyclo[2.2.1]heptane ring system with an endoperoxide bridge, is then acted upon by specific terminal synthases to yield the biologically active prostanoids. glowm.combio-rad.comdiva-portal.org

Thromboxane (B8750289) Synthase Catalysis and Product Formation

Thromboxane A synthase (TXAS), also known as CYP5A1, is a cytochrome P450 enzyme that catalyzes the conversion of PGH2 into thromboxane A2 (TXA2). diva-portal.orgnih.gov This transformation involves an isomerization reaction of the endoperoxide substrate. nih.govnih.gov TXA2 is a highly unstable compound with a short half-life, rapidly hydrolyzing to the more stable thromboxane B2 (TXB2). glowm.combio-rad.com

Beyond the formation of TXA2, TXAS also catalyzes the fragmentation of PGH2, leading to the production of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and malondialdehyde (MDA). diva-portal.orgnih.govresearchgate.net Research has indicated that TXAS converts PGH2 into TXA2, HHT, and MDA in approximately a 1:1:1 ratio. nih.govresearchgate.net This suggests that HHT and MDA are significant co-products of TXA2 biosynthesis catalyzed by TXAS. nih.govnih.gov Studies on purified thromboxane synthase from porcine lung have shown that the ratio of HHT to thromboxane B2 can vary between 1.6 and 2.1 depending on reaction conditions, and the formation of both products appears to occur at the same active site via a common intermediate. nih.gov

The catalytic activity of TXAS involves a heme cofactor. nih.govnih.gov Unlike typical cytochrome P450 enzymes that perform monooxygenation reactions requiring an external electron donor, TXAS catalyzes an isomerization without requiring an external electron source or molecular oxygen. nih.govwikipedia.org A proposed mechanism involves a cage radical process initiated by the binding of PGH2 to the heme iron. researchgate.netnih.gov

Research findings on the kinetics of purified thromboxane synthase from porcine lung show a Km for PGH2 of 12 µM, with optimal activity at pH 7.5 and 30°C. nih.gov Studies on human thromboxane synthase polymorphic variants have investigated the kinetic parameters for the isomerization of PGH2 to TXA2 and the fragmentation to HHT and MDA. nih.gov

Prostacyclin Synthase Mechanisms

Prostacyclin synthase (PTGIS), also known as prostaglandin I2 synthase or CYP8A1, is another cytochrome P450 enzyme that catalyzes the isomerization of PGH2. nih.govwikipedia.orgmdpi.com This enzyme converts PGH2 into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. wikipedia.orgmdpi.comwikipedia.org PTGIS is characterized by tissue-specific expression, being predominantly found in vascular endothelial and smooth muscle cells. mdpi.comjst.go.jp

Similar to TXAS, PTGIS utilizes a heme cofactor to catalyze the isomerization of PGH2. nih.govwikipedia.org The mechanism involves the stereospecific binding of PGH2 to the heme iron, triggering a radical-mediated isomerization process that leads to the formation of the unique bicyclo[3.3.0]octane ring system of prostacyclin. nih.gov This process involves the homolytic cleavage of the endoperoxide bond, followed by cyclization and rearrangement. nih.gov

Studies investigating the mechanism of prostacyclin biosynthesis using isotope-labeling experiments with [5,6,8,9,11,12,14,15-2H]PGH2 have shown the loss of one 2H atom at C-6 with an isotope effect during PGI2 formation, supporting a radical-mediated mechanism. researchgate.netnih.gov While PTGIS primarily isomerizes PGH2 to PGI2, it can also produce the C17 hydroxy acid and malondialdehyde from certain PGH2 analogs, although PGH2 itself is almost completely isomerized to the corresponding prostacyclin derivative by bovine aortic prostacyclin synthase. researchgate.net

Isomerase and Reductase Reactions Involving the this compound Skeleton

Beyond the specific synthase-mediated conversions of endoperoxides, other isomerase and reductase enzymes can potentially act on the this compound skeleton or its derivatives, although their direct and widespread roles in modifying the core this compound structure (beyond the initial prostanoid synthesis) are less extensively documented in the provided context compared to the terminal synthases.

Isomerases, in general, catalyze intramolecular rearrangements, converting a molecule from one isomer to another. wikipedia.org This can involve changes in bond connectivity or spatial arrangement. While the terminal synthases (TXAS and PTGIS) are themselves isomerases acting on the this compound endoperoxide structure, other isomerase activities could theoretically modify double bond positions or stereochemistry within the this compound framework or its side chains.

Reductase enzymes catalyze reduction reactions, typically involving the gain of electrons or hydrogen atoms. oup.com In the context of prostaglandin metabolism, reduction reactions are known to occur, such as the reduction of the 15-hydroxyl group catalyzed by 15-hydroxyprostaglandin dehydrogenase, which leads to reduced biological activity. glowm.comnih.gov While this modifies a functional group on the side chain, it is a reduction reaction involving a this compound derivative. Other reductase enzymes could potentially act on ketone groups or double bonds within the this compound skeleton or its side chains.

Specific examples of isomerase and reductase activities are well-characterized in steroid metabolism, such as 3β-hydroxysteroid dehydrogenase/isomerase and 5α-reductase, which act on steroid ring structures. oup.comnih.govtandfonline.comtandfonline.com While these enzymes demonstrate the potential for such transformations on cyclic lipid structures, their direct activity on the this compound skeleton itself is not explicitly detailed in the provided search results as a major metabolic pathway distinct from the synthesis of primary prostanoids. Protein disulfide isomerase is another class of isomerases, but its function involves disulfide bond rearrangement in proteins, not direct modification of the this compound skeleton. nih.govacs.org

Other Biotransformations of the this compound Skeleton (e.g., Oxidation, Reduction, Hydration)

The this compound skeleton and its attached functional groups in prostanoids undergo various other biotransformations, including oxidation, reduction, and hydration, primarily as part of their metabolic inactivation and excretion.

Oxidation reactions commonly occur on the side chains of prostaglandins (B1171923) and thromboxanes. A key step in the metabolism of many prostaglandins is the oxidation of the hydroxyl group at carbon 15 to a ketone by 15-hydroxyprostaglandin dehydrogenase. glowm.comnih.gov This oxidation significantly reduces the biological activity of the prostanoid. Further oxidation can occur, such as beta-oxidation of the carboxylic acid side chain, shortening the chain length.

Reduction reactions, as mentioned earlier, include the reduction of the 15-keto group formed after oxidation. Additionally, double bonds within the side chains or potentially the ring structure could undergo reduction.

Hydration reactions involve the addition of water. An example in prostanoid metabolism is the spontaneous hydrolysis of the unstable TXA2 to the stable TXB2, which involves the addition of water and rearrangement of the ring system. glowm.combio-rad.com Prostacyclin (PGI2) also undergoes hydrolysis to form 6-keto-prostaglandin F1alpha. bio-rad.com These hydrolysis reactions effectively open the reactive rings of TXA2 and PGI2.

These biotransformations, occurring primarily in tissues like the lungs, liver, and kidneys, are crucial for regulating the local concentrations and systemic half-lives of prostanoids, thereby controlling their biological effects. glowm.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5460752 |

| Prostaglandin G2 (PGG2) | 5280883 |

| Prostaglandin H2 (PGH2) | 445049 |

| Thromboxane A2 (TXA2) | 5280497 |

| Prostacyclin (PGI2) | 5282411 |

| Thromboxane B2 (TXB2) | 5283137 |

| Malondialdehyde (MDA) | 8047 |

| 12-Hydroxy-5,8,10-heptadecatrienoic acid (HHT) | 5280544 |

Enzyme Kinetics Data for Thromboxane Synthase Variants

| TXAS Variant | Km (µM PGH2) | Vmax (units/mg) | Vmax/Km Ratio (relative to wild-type) |

| Wild-type | 32 | 41 | 1.00 |

| K258E | 27 | 18 | 0.52 |

| L357V | 52 | 11 | 0.27 |

| Q417E | 35 | 40 | 0.93 |

| E450K | 38 | 38 | 0.80 |

| T451N | 36 | 36 | 0.78 |

Note: Data derived from research on human thromboxane synthase polymorphic variants nih.gov. Units for Vmax were not explicitly defined in the source but represent a measure of catalytic activity.

Metabolic Pathways Affecting Prostane Based Structures

Routes of Catabolism and Inactivation of Prostanoids Implicating Prostane Skeleton Breakdown

The metabolic inactivation of prostanoids largely occurs through several key routes that modify the this compound skeleton. The initial and often rate-limiting step for many prostanoids is the oxidation of the hydroxyl group at carbon 15 (C-15) to a ketone group mdpi.comontosight.aibiorxiv.orgontosight.aiportlandpress.comarvojournals.org. This oxidation renders the prostanoid biologically inactive mdpi.comontosight.ai.

Following the oxidation at C-15, the double bond located between carbon 13 and carbon 14 (Δ13) is typically reduced mdpi.combiorxiv.org. This two-step process, involving C-15 oxidation and Δ13 reduction, significantly reduces the biological potency of the prostanoid molecule.

Further catabolism involves the modification of the aliphatic side chains of the this compound structure through beta-oxidation and omega-oxidation mdpi.comportlandpress.comarvojournals.orgwikipedia.orgjci.org. Beta-oxidation is a process that shortens the carboxylic acid-bearing (alpha) side chain by removing two-carbon units from the carboxyl terminus mdpi.comportlandpress.comarvojournals.orgwikipedia.orgjci.organnualreviews.org. This occurs in both mitochondria and peroxisomes, with peroxisomal beta-oxidation being particularly important for the chain shortening of some prostaglandins (B1171923) wikipedia.orgjci.organnualreviews.org. Omega-oxidation involves the oxidation of the terminal methyl group (omega carbon) of the other aliphatic side chain, often followed by further oxidation to a dicarboxylic acid mdpi.comportlandpress.comarvojournals.org. These oxidation and chain-shortening reactions convert the prostanoids into more polar metabolites that are more readily excreted, primarily in urine mdpi.com.

Some prostanoids, such as thromboxane (B8750289) A₂ (TXA₂) and prostacyclin (PGI₂), are chemically unstable and undergo rapid non-enzymatic hydrolysis in aqueous solutions mdpi.comnih.gov. TXA₂ is quickly hydrolyzed to the stable but biologically inactive thromboxane B₂ (TXB₂) mdpi.comoncohemakey.com. Similarly, PGI₂ is rapidly hydrolyzed to 6-keto-prostaglandin F₁α (6-keto-PGF₁α) mdpi.comoncohemakey.com. While these are non-enzymatic processes, the resulting hydrolysis products can then undergo further enzymatic metabolism similar to other prostanoids, including 15-oxidation, Δ13 reduction, and beta-oxidation oncohemakey.com.

The lung plays a significant role in the metabolic clearance of many circulating prostaglandins, effectively preventing them from reaching the systemic circulation in high concentrations portlandpress.comannualreviews.org. Other tissues, including the liver and kidney, also contribute significantly to prostanoid catabolism annualreviews.org.

Enzymatic Systems Involved in the Degradation of this compound-Containing Metabolites

The degradation of prostanoids is primarily mediated by a suite of specific enzymes. The most crucial enzyme in the initial inactivation pathway is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) mdpi.comontosight.aibiorxiv.orgontosight.aiarvojournals.orgahajournals.org. This enzyme catalyzes the NAD⁺-dependent oxidation of the 15(S)-hydroxyl group of active prostanoids to a 15-keto group, yielding biologically inactive metabolites mdpi.comontosight.aibiorxiv.orgontosight.ai.

Following the action of 15-PGDH, the resulting 15-keto metabolites are substrates for 15-oxo-prostaglandin Δ13-reductase (also known as prostaglandin (B15479496) reductase, PGR or PTGR1) mdpi.combiorxiv.orgontosight.ai. This enzyme catalyzes the reduction of the Δ13 double bond, leading to the formation of 13,14-dihydro-15-keto prostanoid metabolites mdpi.com.

Further breakdown of the side chains involves enzymes of the fatty acid oxidation pathways. Beta-oxidation, which shortens the alpha-chain, is carried out by a series of enzymes located in mitochondria and peroxisomes wikipedia.orgjci.org. In peroxisomes, the initial step of beta-oxidation is catalyzed by acyl-CoA oxidase wikipedia.org. The enzymes involved in omega-oxidation, which modifies the omega-terminal methyl group, include cytochrome P450 enzymes and alcohol and aldehyde dehydrogenases mdpi.com.

Other enzymes can also contribute to prostanoid metabolism depending on the specific prostanoid and tissue. For instance, NADPH-dependent PGD₂ 11-ketoreductase can reduce the keto group on the cyclopentane (B165970) ring of PGD₂ to form 11β-PGF₂α mdpi.com. Carbonyl reductase 1 (CBR1) is also mentioned as contributing to prostanoid catabolism by reducing ketone groups ontosight.ai.

The coordinated action of these enzymatic systems ensures the efficient and rapid inactivation and clearance of prostanoids, thereby tightly regulating their local and systemic concentrations and preventing prolonged or excessive signaling.

Here is a summary of key enzymes involved in prostanoid catabolism:

| Enzyme | EC Number | Primary Action | Effect on Prostanoid Activity |

| 15-Hydroxyprostaglandin Dehydrogenase | 1.1.1.141 | Oxidation of the C-15 hydroxyl group to a ketone | Inactivation |

| 15-oxo-Prostaglandin Δ13-Reductase | 1.3.1.48 | Reduction of the Δ13 double bond in 15-keto prostanoids | Further Inactivation |

| Enzymes of Beta-oxidation | Varied | Shortening of the alpha-chain by removing 2-carbon units | Facilitates Excretion |

| Enzymes of Omega-oxidation | Varied | Oxidation of the omega-terminal methyl group | Facilitates Excretion |

| NADPH-dependent PGD₂ 11-ketoreductase | 1.1.1.188 | Reduction of the C-11 keto group in PGD₂ | Can alter activity/fate |

| Carbonyl Reductase 1 (CBR1) | 1.1.1.184 | Reduction of ketone groups (contributes to catabolism of some prostanoids) | Contributes to Inactivation |

Chemical Synthesis Methodologies for the Prostane Skeleton and Its Analogs

Strategies for the Total Synthesis of the Prostane Core

Total synthesis approaches to the this compound core aim to construct the entire molecular framework from simpler, readily available starting materials. Over the years, numerous strategies have been developed, reflecting the ingenuity of synthetic organic chemists. Early efforts laid the groundwork for building the cyclopentane (B165970) ring and attaching the characteristic α and ω side chains with the correct relative stereochemistry.

One landmark approach is the Corey lactone method, which involves the stereoselective synthesis of a key bicyclic lactone intermediate. oup.com This intermediate, often referred to as the Corey lactone, serves as a versatile precursor from which various prostaglandins (B1171923) can be synthesized through a series of functional group transformations and side chain attachments. The Corey lactone is typically synthesized through stereoselective reactions such as Diels-Alder and halo-lactonization reactions. oup.com

Other strategies have involved convergent approaches, where different fragments corresponding to parts of the this compound skeleton are synthesized separately and then coupled together. These can include the coupling of cyclopentane precursors with appropriate side chain synthons. rsc.org

More recent advancements in total synthesis have explored the use of organocatalysis and metal-mediated reactions to achieve greater efficiency and stereocontrol. nih.govoup.com For instance, organocatalytic cascade reactions have been employed to construct the bicyclic core structure with high enantiomeric excess in fewer steps compared to earlier routes. nih.gov

Stereocontrolled Approaches in this compound Ring Construction

Stereocontrol is paramount in the synthesis of this compound derivatives due to the presence of up to four stereocenters in the basic prostanoic acid structure. core.ac.uk The relative and absolute configurations of the substituents on the cyclopentane ring and the side chains dictate the biological activity of the resulting prostanoid.

Various stereocontrolled methods have been developed to address this challenge. These include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to establish the desired stereochemistry in the product.

Asymmetric Catalysis: Employing chiral catalysts (both metal-based and organocatalysts) to control the stereochemical outcome of key bond-forming reactions, such as asymmetric aldol (B89426) reactions or conjugate additions. nih.govoup.com

Diastereoselective Reactions: Designing reactions where the presence of existing stereocenters in a molecule influences the stereochemical outcome of a new one.

Oxidative Cleavage of Cyclic Precursors: Strategies involving the oxidative cleavage of substituted cyclic compounds, such as norbornene derivatives, have been used to generate cyclopentanoid precursors with controlled stereochemistry. rsc.org

The stereochemical arrangement of the side chains in prostanoic acid can result in different diastereomeric pairs. core.ac.uk In natural prostaglandins, the C-8 side chain is typically directed α and the C-12 side chain is directed β. core.ac.uk Controlling these orientations during synthesis is crucial. Stereoselective reactions are designed to minimize the formation of unwanted stereoisomers, avoiding the need for lengthy separation and resolution steps. core.ac.uk

Derivatization and Functionalization of the this compound System for Research Purposes

The this compound skeleton serves as a scaffold for a wide array of biologically active molecules. Chemical derivatization and functionalization of the this compound system are essential for synthesizing natural prostanoids, developing synthetic analogs with modified biological profiles, and incorporating probes for research purposes.

Functionalization can involve modifications to the cyclopentane ring or the α and ω side chains. Common modifications include:

Introduction or modification of hydroxyl, keto, or double bond functionalities on the cyclopentane ring, which define the different classes of prostaglandins (e.g., PGA, PGB, PGD, PGE, PGF). core.ac.uklibretexts.org

Alterations to the length, saturation, or functional groups of the α and ω side chains. These modifications can significantly impact the potency, selectivity, and metabolic stability of the resulting analog.

Conjugation to other molecules: Prostanoids or this compound-based synthons can be conjugated to biomolecules or nanoparticles for targeted delivery or imaging applications. For example, functionalized linkers can be attached to this compound derivatives to create probes for studying interactions with biological targets or for developing targeted therapeutic or diagnostic agents. acs.orgnih.govrsc.org

Research in this area often involves structure-activity relationship (SAR) studies, where systematic modifications to the this compound core and side chains are made to understand their impact on biological activity. acs.org This requires efficient synthetic routes that allow for the selective introduction of various functional groups at specific positions on the this compound skeleton. Techniques such as transition-metal catalyzed cross-coupling reactions, selective oxidations and reductions, and functional group interconversions are widely used for derivatization.

The ability to synthesize a diverse range of this compound analogs with precise structural modifications is fundamental to exploring their biological roles and developing new therapeutic agents.

Analytical Techniques for the Characterization of Prostane and Its Derivatives in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods play a vital role in determining the structural features of Prostane and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation, providing information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. bruker.com, news-medical.net, nih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can determine the presence and position of functional groups, double bonds, and the configuration of chiral centers within the this compound skeleton. NMR-based metabolomic studies, for instance, have been used to identify metabolic alterations, including changes in the levels of various metabolites, which can serve as potential biomarkers in diseases like prostate cancer. bruker.com, news-medical.net, clinmedjournals.org, mdpi.com, nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.com, researchgate.net, dergipark.org.tr For this compound derivatives, IR spectroscopy can confirm the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) in ketones or carboxylic acids, and carbon-carbon double bonds (C=C stretch). While less informative for the entire carbon skeleton compared to NMR, IR can be useful for identifying the class of prostanoid or the presence of specific functional group modifications. spectroscopyonline.com, researchgate.net, dergipark.org.tr Studies have explored the use of FT-IR spectroscopy coupled with chemometric analysis to identify molecular changes in tissues, which could potentially be applied to analyze samples containing prostanoids. researchgate.net, dergipark.org.tr, monash.edu

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less applicable to saturated hydrocarbons like this compound. However, for this compound derivatives containing conjugated double bonds or carbonyl groups adjacent to double bonds, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. This can be useful for detecting and quantifying certain prostanoids that possess suitable chromophores.

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating this compound and its derivatives from complex biological samples or reaction mixtures, allowing for the analysis of individual compounds. These techniques are often coupled with mass spectrometry for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for the analysis of volatile or thermally stable compounds. creative-proteomics.com, creative-proteomics.com, researchgate.net this compound and some of its less polar derivatives can be analyzed by GC-MS, often after derivatization to increase their volatility. researchgate.net, researchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides mass spectral data for identification and quantification. creative-proteomics.com, creative-proteomics.com, researchgate.net GC-MS offers high sensitivity and specificity and has been used for trace-level analysis of prostaglandins (B1171923). creative-proteomics.com, creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique widely used for the analysis of a broad range of prostanoids, including those that are less volatile or thermally labile. creative-proteomics.com, creative-proteomics.com, nih.gov, nih.gov, mdpi.com, jomh.org, plos.org, nih.gov, uu.nl LC separates compounds based on their polarity and interaction with the stationary phase and mobile phase. creative-proteomics.com, creative-proteomics.com The separated compounds are then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) information. creative-proteomics.com LC-MS offers high sensitivity and is capable of identifying prostaglandin (B15479496) molecules based on their unique mass spectra. creative-proteomics.com Tandem mass spectrometry (LC-MS/MS) provides additional structural information by fragmenting the ions and analyzing the resulting fragments, which is particularly valuable for structural elucidation and selective detection of specific prostanoid subtypes in complex samples. creative-proteomics.com, creative-proteomics.com, nih.gov, metwarebio.com, nih.gov, mdpi.com, researchgate.net, acs.org, uu.nl LC-MS/MS can also be used for accurate quantification by comparing peak intensities to internal standards. creative-proteomics.com, nih.gov, mdpi.com, acs.org Ultra-Performance Liquid Chromatography (UPLC), an advanced form of LC, offers faster and higher resolution separations. creative-proteomics.com

Thin-Layer Chromatography (TLC) is another separation technique that has been used for the separation of prostanoids. capes.gov.br, tandfonline.com, tandfonline.com It is a simpler and more rapid method compared to GC or LC for certain applications, particularly for the separation of major prostaglandins and their metabolites. capes.gov.br, tandfonline.com, tandfonline.com

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This high level of accuracy allows for the determination of the elemental composition of a molecule, which is crucial for confirming its molecular formula and thus its identity. creative-proteomics.com, creative-proteomics.com In the context of this compound and its derivatives, HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions, providing a high degree of confidence in structural assignments. creative-proteomics.com, creative-proteomics.com HRMS is often coupled with chromatography (e.g., LC-HRMS) to analyze complex mixtures and obtain accurate mass information for separated components. researchgate.net, plos.org, nih.gov Tandem HRMS (HRMS/MS) can provide high-resolution fragmentation data, further aiding in the confirmation of structural details. creative-proteomics.com, creative-proteomics.com, metwarebio.com This is particularly important for distinguishing between isomeric prostanoids, which have the same elemental formula but differ in the arrangement of their atoms. acs.org

Research findings often leverage the combined power of these techniques. For example, LC-MS/MS methods have been developed for the quantification of specific prostaglandins in biological samples, demonstrating high precision and accuracy. nih.gov, mdpi.com Studies utilizing LC-HRMS have explored metabolic profiling to identify potential biomarkers, highlighting the robustness and repeatability of such methods for analyzing complex biological fluids. researchgate.net, plos.org, nih.gov

While specific quantitative data tables for this compound itself are less common in the literature focusing on analytical techniques (as research often centers on its bioactive derivatives), the application of these methods to prostanoids provides a clear picture of their utility. For instance, LC-MS/MS methods for prostaglandin analysis report limits of detection and quantification, demonstrating their sensitivity for analyzing these compounds in various matrices. nih.gov, mdpi.com

Below is an example of the type of data that might be presented in research utilizing these techniques for analyzing prostanoids, illustrating the information obtained:

| Compound | Technique | Matrix | LOD (µg/L) | LOQ (µg/L) | Notes | Citation |

| Prostaglandin E2 | LC-MS/MS | Cerebral tissue | 0.25 | 0.83 | Method for identification & quantification | nih.gov |

| Prostaglandin D2 | LC-MS/MS | Cerebral tissue | 0.26 | 0.88 | Method for identification & quantification | nih.gov |

| Prostaglandin F2alpha | LC-MS/MS | Cerebral tissue | 1.09 | 3.64 | Method for identification & quantification | nih.gov |

| Prostaglandin E2 | UHPLC-MS/MS | Human serum | 0.1 | 0.1 | Linearity range 0.1-10 µg/mL | mdpi.com |

| Prostaglandin F2alpha | UHPLC-MS/MS | Human serum | 0.1 | 0.1 | Linearity range 0.1-10 µg/mL | mdpi.com |

This table exemplifies how chromatographic-mass spectrometric methods provide quantitative data on the levels of specific prostanoid derivatives in biological samples.

Theoretical and Computational Studies of the Prostane System

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. For systems like the Prostane scaffold, these calculations can elucidate details about bonding, charge distribution, and energy landscapes that govern its behavior. The inherent structure of cyclic systems, such as the cyclopentane (B165970) ring within this compound, introduces aspects like ring strain, which can significantly influence reactivity. epdf.pub

Studies employing methods such as Density Functional Theory (DFT) are commonly used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties like frontier molecular orbitals (HOMO and LUMO energies) and partial atomic charges. researchgate.netscience.gov These parameters are crucial for predicting potential reaction pathways and understanding how the electronic environment of the this compound scaffold might influence chemical transformations. For instance, understanding the electron distribution within the cyclopentane ring and the attached alkyl chains can provide clues about preferred sites for electrophilic or nucleophilic attack. While direct quantum chemical studies focused solely on the saturated this compound scaffold are less prevalent in literature compared to its unsaturated, functionalized derivatives, the principles applied to similar cyclic and hydrocarbon systems are directly applicable. epdf.pubscience.gov The simplicity of the basic hydrocarbon framework of this compound, relative to more complex biomolecules, can, in principle, allow for rather complex and high-level quantum-chemical calculations to be performed, providing detailed insights into its fundamental electronic nature. epdf.pub

Molecular Dynamics Simulations of this compound-Enzyme Interactions

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. While MD simulations involving the basic, saturated this compound scaffold interacting with enzymes are not typically the focus of research (as the biological activity resides in the functionalized prostanoids), understanding the conformational flexibility and dynamics of the scaffold is foundational.

Structure-Activity Relationship Modeling Focused on Chemical Properties of the Scaffold

Computational SAR approaches often involve calculating molecular descriptors that quantify various chemical properties, such as molecular weight, lipophilicity (e.g., LogP), polar surface area, electronic properties (derived from quantum chemistry), and conformational flexibility (derived from MD simulations). These descriptors can then be correlated with observed biological activities using statistical or machine learning techniques. While the "activity" of the basic this compound scaffold itself in a biological context is minimal compared to its derivatives, computational SAR focused on the scaffold would involve analyzing how modifications to this core structure (which define the different prostanoids) alter its physicochemical properties and how these altered properties correlate with activity in various assays. This type of modeling helps to understand the fundamental role of the scaffold as a template upon which pharmacologically active features are built. researchgate.net By focusing on the chemical properties of the scaffold and how they are modulated by substituents, computational SAR contributes to the rational design of novel prostanoid-based molecules with desired activity profiles.

Future Directions in Prostane Research

Elucidation of Novel Enzymatic Pathways Involving the Prostane Skeleton

Understanding the enzymatic pathways that synthesize and metabolize molecules containing the this compound skeleton is crucial for identifying new therapeutic targets and developing novel compounds. While the core pathways for prostaglandin (B15479496) and thromboxane (B8750289) synthesis are well-established, research continues to uncover novel enzymes and regulatory mechanisms involved in lipid metabolism that can influence pathways related to the this compound skeleton.

For example, studies have identified novel lipogenic enzymes, such as ELOVL7, which are involved in the metabolism of saturated long-chain fatty acids and have been found to be overexpressed in certain cancers, like prostate cancer nih.govaacrjournals.orgresearchgate.net. ELOVL7 is regulated by the androgen pathway through SREBP1 and affects fatty acid composition in phospholipids (B1166683) and neutral lipids aacrjournals.orgresearchgate.net. Another enzyme, ECI1 (Δ3, Δ2-enoyl-CoA isomerase 1), involved in fatty acid metabolism, has also been linked to tumor aggressiveness in prostate cancer, suggesting that targeting such enzymes could be a strategy for future therapeutic interventions rimuhc.ca. High levels of ECI1 were associated with increased cell growth, motility, and metastatic spread in in vitro experiments and larger tumors and increased spread in mouse models rimuhc.ca.

Research is also exploring the role of enzymes not directly in the this compound pathway but which interact with related metabolic processes or influence cellular environments where this compound-derived lipids play a role. For instance, studies have highlighted the involvement of enzymes like DNA-PK, which regulates glycolysis, and MAPK4, which activates androgen receptor (AR) and AKT pathways, in prostate cancer growth and resistance aacrjournals.orgdrugtargetreview.com. While not directly metabolizing prostanoids, these enzymes underscore the complex enzymatic landscape influencing lipid metabolism and cellular signaling relevant to this compound biology. PI5P4Kα is another enzyme that has been identified as a potential target in prostate cancer, as its inhibition was shown to kill cancer cells, including those resistant to standard treatments scitechdaily.comnews-medical.net.

Further research aims to:

Identify novel enzymes involved in the less-characterized branches of this compound metabolism or the metabolism of specific this compound analogs.

Elucidate the regulatory mechanisms controlling the expression and activity of these enzymes.

Investigate the interplay between this compound pathway enzymes and other metabolic or signaling pathways.

Table 1: Examples of Enzymes Implicated in Lipid Metabolism Relevant to this compound Research

| Enzyme | Role in Metabolism | Relevance to this compound Research Context |

| ELOVL7 | Elongation of saturated very-long-chain fatty acids | Overexpressed in prostate cancer |

| ECI1 | Fatty acid metabolism | Linked to tumor aggressiveness |

| DNA-PK | Regulation of glycolysis | Involved in prostate cancer metabolism |

| MAPK4 | Activates AR and AKT pathways | Potential target in prostate cancer |

| PI5P4Kα | Involved in prostate cancer survival | Target for inhibiting cancer cells |

Development of Advanced Synthetic Methodologies for this compound Analogs

The synthesis of this compound analogs with specific structural modifications is essential for exploring their biological activities and developing new therapeutic agents. While significant progress has been made in the total synthesis of prostaglandins (B1171923) and their analogs, ongoing research focuses on developing more efficient, stereoselective, and versatile synthetic methodologies.

Future directions in this area include:

Developing novel catalytic methods for the stereocontrolled construction of the this compound skeleton and the introduction of specific functional groups.

Exploring new protecting group strategies and reaction sequences to improve yields and reduce the number of synthetic steps.

Designing and synthesizing conformationally constrained or modified this compound analogs to investigate structure-activity relationships in greater detail.

Developing scalable synthetic routes for the production of promising this compound analogs for preclinical and clinical studies.

Research in related areas, such as the synthesis of prostaglandin analogs like bimatoprost (B1667075) and latanoprost, highlights the ongoing efforts to develop efficient synthetic routes researchgate.netdiva-portal.org. Studies on the synthesis of spirocyclic chromane (B1220400) derivatives and arylpiperazine derivatives as potential treatments for prostate cancer also demonstrate the broader interest in synthesizing molecules with potential biological activity, which could include or inform the synthesis of this compound-based compounds bohrium.commdpi.com. Efforts to synthesize thapsigargin (B1683126) analogs, natural products that inhibit SERCA pumps and show promise in prostate cancer, also reflect the focus on developing synthetic strategies for complex molecules with therapeutic potential anr.fr.

Table 2: Examples of Synthetic Approaches Mentioned in Related Research

| Synthetic Approach | Application/Context |

| [3 + 2] cycloaddition reactions catalyzed by silyl (B83357) ethers | Synthesis of chiral substituted cyclopentane (B165970) frameworks (relevant to this compound core) researchgate.net |

| Olefin-metathesis-based total synthesis | Synthesis of prostaglandin lactones diva-portal.org |

| Synthesis from commercially available precursors | Synthesis of progesterone (B1679170) derivatives tandfonline.com |

| One-pot multicomponent reactions | Synthesis of arylpiperazine derivatives mdpi.com |

Applications in Chemical Biology Tool Development Based on the this compound Scaffold

The this compound scaffold, with its inherent biological relevance, holds significant potential for the development of chemical biology tools. These tools can be used to investigate biological processes, identify new drug targets, and validate therapeutic hypotheses.

Future directions in this area involve:

Designing and synthesizing activity-based probes (ABPs) based on the this compound skeleton to profile the activity of enzymes involved in lipid metabolism or signaling pathways.

Developing photoaffinity probes incorporating the this compound scaffold to identify protein targets that interact with prostanoids.

Creating fluorescent or tagged this compound analogs for imaging and tracking their distribution and interactions in cells and tissues.

Utilizing the this compound scaffold to develop molecular conjugates or delivery systems for targeted therapeutic interventions.

Chemical biology tools, such as activity-based probes and photoaffinity probes, are being developed to study various biological processes and identify protein targets nih.govresearchgate.net. The concept of using chemical probes to label active enzymes or identify protein interactions is highly relevant to understanding the roles of enzymes and targets related to this compound biology nih.govresearchgate.neticr.ac.uk. Research into developing probes for cancer-associated proteases or for targeting specific receptors also illustrates the potential for this compound-based tools in disease research kuleuven.beacs.orgacs.org. The development of small molecule drug conjugates (SMDCs) using different scaffolds for targeted delivery to cancer cells further exemplifies how a scaffold can be utilized for tool development and therapeutic strategies bohrium.com.

Table 3: Potential Chemical Biology Tools Based on the this compound Scaffold

| Tool Type | Description | Potential Application in this compound Research |

| Activity-Based Probes | Covalently label active enzymes | Profiling enzymes in this compound synthesis/metabolism |

| Photoaffinity Probes | Covalently label interacting proteins upon photoactivation | Identifying protein targets of prostanoids |

| Fluorescent/Tagged Analogs | Allow visualization and tracking of this compound localization and interactions | Studying cellular uptake, distribution, and binding of this compound derivatives |

| Molecular Conjugates | This compound scaffold linked to another molecule (e.g., drug, targeting ligand) | Targeted delivery of therapeutic agents or imaging probes |

The continued exploration of these future directions in enzymatic pathways, synthetic methodologies, and chemical biology tool development promises to deepen our understanding of this compound biology and unlock new therapeutic opportunities.

Q & A

Q. What analytical methods are recommended for quantifying prostane derivatives (e.g., 8-iso this compound) in biological samples?

- Methodological Answer : Quantification of this compound derivatives requires validated techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high specificity and sensitivity. Enzyme-linked immunosorbent assays (ELISA) are also used for high-throughput screening but may require cross-validation with MS due to potential antibody cross-reactivity . Sample preparation should include antioxidant additives (e.g., butylated hydroxytoluene) to prevent ex vivo oxidation. Normalize measurements to total protein content or creatinine (for urine) to account for biological variability .

Q. What structural features distinguish isoprostanes (IsoPs) from prostaglandins (PGs)?

- Methodological Answer : IsoPs differ from COX-derived PGs in the stereochemical orientation of side chains relative to the this compound ring. While PGs have trans-configured side chains, IsoPs predominantly exhibit cis-orientation due to non-enzymatic free radical peroxidation of arachidonic acid . Additionally, IsoPs form as racemic mixtures , unlike enantiomerically pure PGs. Structural confirmation requires nuclear magnetic resonance (NMR) and chiral chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in 8-iso this compound levels across experimental models (e.g., diabetic mice vs. oxidative endothelial damage)?

- Methodological Answer : Discrepancies may arise from model-specific oxidative stress pathways or sample matrix differences (e.g., plasma vs. tissue). To address this:

- Standardize protocols : Use consistent extraction methods and internal standards (e.g., deuterated 8-iso-PGF2α) .

- Contextualize findings : Compare oxidative stress biomarkers (e.g., malondialdehyde) alongside this compound derivatives to assess systemic vs. localized effects .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., diet, comorbidities) .

Q. What experimental strategies minimize racemic mixtures during in vitro synthesis of this compound-derived compounds?

- Methodological Answer : To reduce racemization:

- Controlled oxidation : Use transition metal catalysts (e.g., Fe²⁺/H2O2) under inert atmospheres to limit free radical side reactions .

- Enzymatic pathways : Leverage lipoxygenases or cyclooxygenases to produce enantiomerically defined products, though this may not replicate non-enzymatic IsoP formation .

- Chiral resolution : Post-synthesis purification via chiral columns or enzymatic kinetic resolution .

Q. How do this compound derivatives serve as biomarkers for oxidative stress in chronic diseases (e.g., cystic fibrosis, diabetes)?

- Methodological Answer : Elevated 8-iso this compound levels correlate with disease severity due to lipid peroxidation cascades . For robust biomarker validation:

- Longitudinal sampling : Track levels across disease stages (e.g., mild vs. severe CF) to establish causality .

- Multivariate analysis : Use principal component analysis (PCA) to integrate this compound data with clinical parameters (e.g., FEV1 in CF) .

- Animal models : Compare transgenic models (e.g., db/db mice) with antioxidant interventions to confirm mechanistic links .

Methodological Considerations

- Experimental Design : Ensure sample sizes are statistically powered (e.g., ≥8 per group for rodent studies) and include sham/vehicle controls .

- Data Reporting : Adhere to STROBE or ARRIVE guidelines for transparency. Report mean ± SEM and P-values with adjustment for multiple comparisons .

- Ethical Compliance : For human studies, include IRB approval details and informed consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.